tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate: is a chemical compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate involves several steps. One common synthetic route includes the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Chemical Reactions Analysis
tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
tert-butyl N-{7-oxo-6-azaspiro[3.4]octan-2-yl}carbamate can be compared with other spirocyclic compounds such as:
- tert-butyl N-{6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl}carbamate
- tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride
These compounds share similar structural features but differ in their functional groups and specific applications. The unique spirocyclic structure of this compound provides distinct chemical and biological properties .
Properties
CAS No. |
2168418-55-9 |
---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-(7-oxo-6-azaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-4-12(5-8)6-9(15)13-7-12/h8H,4-7H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
RRFWAPYXANMBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(=O)NC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.